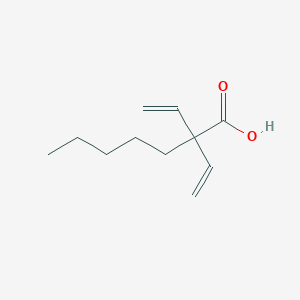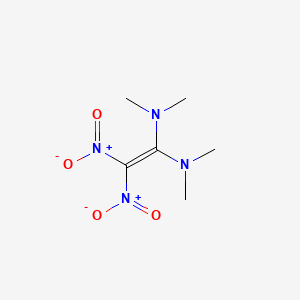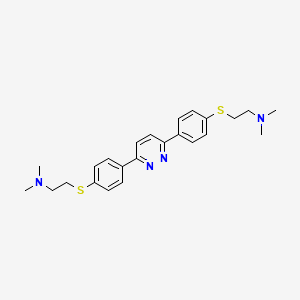
2,2-Diethenylheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethenylheptanoic acid is an organic compound belonging to the class of carboxylic acids. It features a heptanoic acid backbone with two ethenyl groups attached to the second carbon atom. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethenylheptanoic acid typically involves the alkylation of heptanoic acid derivatives. One common method is the reaction of heptanoic acid with acetylene in the presence of a strong base, such as sodium amide, under controlled temperature and pressure conditions. This reaction results in the formation of the ethenyl groups at the second carbon position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of ethenyl groups to the heptanoic acid backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Diethenylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the ethenyl groups can yield the corresponding alkyl derivatives.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon or nickel catalysts under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate esterification or amidation.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkyl derivatives.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
2,2-Diethenylheptanoic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Diethenylheptanoic acid involves its interaction with specific molecular targets and pathways. The ethenyl groups can undergo electrophilic addition reactions, forming reactive intermediates that interact with biological molecules. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylheptanoic acid: Similar structure but with methyl groups instead of ethenyl groups.
2,2-Diethenylpentanoic acid: Shorter carbon chain but similar ethenyl substitution.
Uniqueness: 2,2-Diethenylheptanoic acid is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for diverse chemical transformations. Its longer carbon chain compared to similar compounds also influences its physical properties and applications.
Eigenschaften
CAS-Nummer |
114519-98-1 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2,2-bis(ethenyl)heptanoic acid |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-11(5-2,6-3)10(12)13/h5-6H,2-4,7-9H2,1H3,(H,12,13) |
InChI-Schlüssel |
HMRWCJNINPOQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)(C=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)




![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)

![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)


